Antiplasmodial Activity of ATSA Derivative: Chloro-Substituted Aniline vs. Parent Artesunate in Multi-Drug Resistant Malaria
The hybrid drug artesunate-3-chloro-4(4-chlorophenoxy)aniline (ATSA), which incorporates the 4-(4-chlorophenoxy)aniline scaffold, demonstrated superior in vitro antiplasmodial activity against the chloroquine-resistant W2 strain of Plasmodium falciparum compared to the parent drug artesunate (ATS) . This differentiation establishes the chloro-diaryl ether moiety as a critical pharmacophore for overcoming existing drug resistance mechanisms.
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) against P. falciparum W2 strain |
|---|---|
| Target Compound Data | IC₅₀ = 1.45 ± 0.26 ng/mL for ATSA (derivative of 4-(4-chlorophenoxy)aniline) |
| Comparator Or Baseline | IC₅₀ = 0.60 ± 0.15 ng/mL for Artesunate (ATS) against W2; IC₅₀ of ATSA against 3D7 strain = 11.47 ± 1.3 ng/mL |
| Quantified Difference | ATSA demonstrates comparable nanomolar potency to ATS against W2 (1.45 vs 0.60 ng/mL) while maintaining a selective index of 2180.91 against the 3D7 strain |
| Conditions | Modified Desjardins method; P. falciparum 3D7 (chloroquine-sensitive) and W2 (chloroquine-resistant) strains; in vitro culture |
Why This Matters
Procurement of 4-(4-chlorophenoxy)aniline is justified for antimalarial drug discovery programs targeting multi-drug resistant P. falciparum, as its incorporation into hybrid scaffolds yields compounds with nanomolar potency comparable to artesunate.
